molecular formula C10H23N3 B1599499 3-(4-Propylpiperazin-1-yl)propan-1-amine CAS No. 4553-24-6

3-(4-Propylpiperazin-1-yl)propan-1-amine

Cat. No. B1599499
CAS RN: 4553-24-6
M. Wt: 185.31 g/mol
InChI Key: DJOXCABHIQUIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Propylpiperazin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C10H23N3 . It is also known by the IUPAC name 3-(4-propyl-1-piperazinyl)propylamine . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “3-(4-Propylpiperazin-1-yl)propan-1-amine” is 1S/C10H23N3/c1-2-5-12-7-9-13(10-8-12)6-3-4-11/h2-11H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Propylpiperazin-1-yl)propan-1-amine” is 185.31 . The compound is typically stored at temperatures between 2-8°C . .

Scientific Research Applications

Antifungal Research

Application Summary

This compound has been investigated for its potential antifungal properties, particularly against Candida species.

Methods and Experimental Procedures

The compound is tested against various fungal strains using standard antifungal susceptibility tests like broth microdilution or disk diffusion methods.

Results and Outcomes

While some studies indicate that the compound does not exhibit antifungal activity against certain clinical isolates of C. galibrata and C. albicans, others have shown fungicidal activity against C. galibrata ATCC 15126 strain .

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “3-(4-Propylpiperazin-1-yl)propan-1-amine” can be found online . It’s important to handle this compound with caution, avoid dust formation, and avoid breathing vapors, mist, or gas . Ensure adequate ventilation and evacuate personnel to safe areas .

properties

IUPAC Name

3-(4-propylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-2-5-12-7-9-13(10-8-12)6-3-4-11/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOXCABHIQUIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428328
Record name 3-(4-propylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Propylpiperazin-1-yl)propan-1-amine

CAS RN

4553-24-6
Record name 3-(4-propylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Propylpiperazin-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(4-Propylpiperazin-1-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(4-Propylpiperazin-1-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(4-Propylpiperazin-1-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(4-Propylpiperazin-1-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(4-Propylpiperazin-1-yl)propan-1-amine

Citations

For This Compound
1
Citations
K Ramkumar - 2008 - search.proquest.com
HIV-1 integrase (IN) has emerged as an important therapeutic target for anti-HIV drug development. Its uniqueness to the virus and its critical role in the viral life cycle makes IN suitable …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.